Allocupreide Sodium

Description

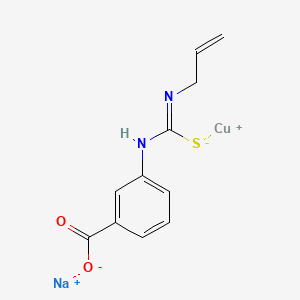

Allocupreide Sodium (CAS 500-48-1, molecular formula C₁₁H₁₂N₂O₂S) is a copper-containing compound classified as an antirheumatic agent . Its pharmacological activity is attributed to its ability to form stable copper complexes, which exhibit anti-inflammatory and antitubercular properties . Historically, it has been used to manage rheumatic diseases, particularly in cases of shorter duration, where its efficacy in reducing inflammation and joint damage has been documented . While its exact mechanism remains partially elucidated, its copper-mediated modulation of enzymatic pathways (e.g., amine oxidases) is thought to contribute to its therapeutic effects .

Properties

CAS No. |

5965-40-2 |

|---|---|

Molecular Formula |

C11H10CuN2NaO2S |

Molecular Weight |

320.81 g/mol |

IUPAC Name |

sodium;copper(1+);3-[(N-prop-2-enyl-C-sulfidocarbonimidoyl)amino]benzoate |

InChI |

InChI=1S/C11H12N2O2S.Cu.Na/c1-2-6-12-11(16)13-9-5-3-4-8(7-9)10(14)15;;/h2-5,7H,1,6H2,(H,14,15)(H2,12,13,16);;/q;2*+1/p-2 |

InChI Key |

QKMGIVQNFXRKEE-UHFFFAOYSA-L |

SMILES |

C=CCN=C(NC1=CC=CC(=C1)C(=O)[O-])[S-].[Na+].[Cu+] |

Canonical SMILES |

C=CCN=C(NC1=CC=CC(=C1)C(=O)[O-])[S-].[Na+].[Cu+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Allocupreide Sodium is synthesized by heating m-aminobenzoic acid with allyl isothiocyanate, followed by treating the resulting m,w-allylthioureidobenzoic acid with cuprous chloride . The reaction conditions typically involve:

Temperature: Elevated temperatures to facilitate the reaction.

Solvent: Water is commonly used as the solvent due to the solubility properties of the reactants and products.

Catalysts: Cuprous chloride acts as a catalyst in the final step of the synthesis.

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves:

Batch Processing: Large reactors are used to maintain the reaction conditions.

Purification: The product is purified through crystallization or filtration to remove impurities.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Allocupreide Sodium undergoes several types of chemical reactions, including:

Oxidation: The copper (I) center can be oxidized to copper (II) under certain conditions.

Reduction: The compound can be reduced back to copper (I) from copper (II).

Substitution: The ligand framework can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or other hydrides are used for reduction reactions.

Nucleophiles: Various nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Copper (II) complexes are formed.

Reduction: Copper (I) complexes are regenerated.

Substitution: New copper (I) complexes with different ligands are formed.

Scientific Research Applications

Allocupreide Sodium has a wide range of scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential anti-inflammatory and anti-arthritic properties.

Medicine: Investigated for its use in treating chronic pain conditions such as trigeminal neuralgia.

Industry: Utilized in the production of specialized materials and as a component in certain industrial processes

Mechanism of Action

Allocupreide Sodium exerts its effects through several mechanisms:

Copper (I) Center: The copper (I) center interacts with various biological molecules, leading to anti-inflammatory and anti-arthritic effects.

Molecular Targets: The compound targets specific enzymes and proteins involved in inflammation and pain pathways.

Pathways Involved: Inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways are key mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Permalon (Sodium Salicylate-Copper Complex)

Permalon is a combination therapy comprising sodium salicylate and copper, administered intravenously for rheumatoid arthritis. Key comparisons with Allocupreide Sodium include:

| Parameter | This compound | Permalon |

|---|---|---|

| Composition | Copper complex | Sodium salicylate + copper |

| Administration | Not explicitly stated (likely oral/IV) | Intravenous infusion |

| Efficacy | Effective in short-duration rheumatic disease | Achieves 3-year remission with higher doses |

| Side Effects | Limited data | Venous irritation (mitigated with novacaine) |

| Clinical Use | Early-stage rheumatic conditions | Moderate to severe rheumatoid arthritis |

Permalon’s requirement for adjunctive novacaine to reduce vascular irritation highlights its tolerability challenges compared to this compound . Both agents leverage copper’s anti-inflammatory properties, but Permalon’s dual-component design may enhance bioavailability in chronic cases .

Cuproxoline

Cuproxoline, another copper-based antirheumatic agent, shares mechanistic similarities with this compound, including copper complexation and anti-inflammatory action. However, clinical studies suggest that Cuproxoline is less effective in long-standing rheumatic diseases, mirroring this compound’s limitations . Both compounds are preferentially used in early-stage interventions, underscoring the role of copper in modulating acute inflammatory responses .

Structural Analogs: Allocarbital

Allocarbital (CAS 52-43-7) shares the molecular formula C₁₁H₁₂N₂O₂S with this compound but is classified as a sedative . This stark functional divergence despite structural similarity highlights the impact of molecular configuration (e.g., isomerism or salt forms) on biological activity. This compound’s antirheumatic action likely arises from its copper coordination, whereas Allocarbital’s sedative effects may stem from interactions with central nervous system receptors .

Research Findings and Clinical Implications

- This compound: Demonstrates rapid efficacy in early rheumatic disease, with remission periods correlating inversely with disease duration .

- Permalon : Clinical trials report sustained remission (3 years) but necessitate careful dose titration and adjunctive therapies to manage side effects .

- Cuproxoline : Shows overlapping efficacy with this compound but lacks data on long-term outcomes .

Q & A

Q. What are the established synthesis protocols for Allocupreide Sodium, and how do researchers validate purity and structural integrity?

Answer: Common synthesis methods include chelation reactions under controlled pH and temperature, followed by crystallization. Researchers validate purity via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Structural integrity is confirmed using X-ray crystallography or Fourier-transform infrared spectroscopy (FTIR). For reproducibility, experimental protocols must detail stoichiometric ratios, solvent systems, and purification steps, adhering to guidelines for reporting synthetic procedures .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

Answer: Liquid chromatography-mass spectrometry (LC-MS) is preferred for high sensitivity and specificity. Validation parameters (linearity, limit of detection, recovery rates) must align with ALCOA (Attributable, Legible, Contemporaneous, Original, Accurate) principles for data integrity . For biological samples, consider matrix effects and use internal standards (e.g., deuterated analogs) to improve accuracy .

Q. How can researchers design mechanistic studies to elucidate this compound’s interaction with biological targets?

Answer: Use a combination of in vitro assays (e.g., surface plasmon resonance for binding kinetics) and computational docking simulations. Frameworks like PICO (Population, Intervention, Comparison, Outcome) help structure hypotheses, such as comparing binding affinities across isoforms. Include negative controls and dose-response curves to minimize confounding variables .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s efficacy across preclinical studies?

Answer: Conduct a meta-analysis of existing data to identify confounding factors (e.g., dosage variability, model organisms). Validate results using orthogonal methods (e.g., in vivo pharmacokinetics paired with in silico ADMET predictions). Transparent reporting of experimental conditions (e.g., temperature, solvent) is critical to resolve discrepancies .

Q. What strategies optimize this compound’s stability in long-term storage for pharmacological applications?

Answer: Perform accelerated stability studies under ICH guidelines (e.g., Q1A) by varying humidity, temperature, and light exposure. Monitor degradation products via LC-MS and employ lyophilization or inert atmosphere storage. Document stability data using ALCOA-compliant records .

Q. How can cross-disciplinary approaches enhance understanding of this compound’s multifunctional properties?

Answer: Integrate pharmacology (e.g., receptor profiling) with materials science (e.g., nanoparticle encapsulation for targeted delivery). Collaborative frameworks should define shared objectives, such as optimizing bioavailability while minimizing cytotoxicity. Use systematic literature reviews to identify gaps in interdisciplinary applications .

Methodological & Ethical Considerations

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Answer: Employ mixed-effects models to account for inter-sample variability. Non-linear regression (e.g., sigmoidal dose-response curves) quantifies EC50/IC50 values. Pre-register analysis plans to avoid post hoc data manipulation .

Q. How should researchers navigate ethical challenges in this compound’s toxicity studies involving animal models?

Answer: Adhere to ARRIVE guidelines for in vivo research, justifying sample sizes and humane endpoints. Use in vitro alternatives (e.g., 3D organoids) where feasible. Ethical review boards must approve protocols, ensuring compliance with the 3Rs (Replacement, Reduction, Refinement) .

Q. What computational tools are recommended for predicting this compound’s metabolic pathways?

Answer: Leverage QSAR (Quantitative Structure-Activity Relationship) models and molecular dynamics simulations (e.g., GROMACS). Validate predictions with isotopic tracer studies in hepatocyte cultures. Open-source tools like KNIME ensure reproducibility .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from lab to pilot plant?

Answer: Document critical process parameters (CPPs) using Design of Experiments (DoE) to identify scalable factors (e.g., mixing speed, heating rate). Share raw data and SOPs via repositories like Zenodo to facilitate replication .

Q. What frameworks support robust hypothesis generation for understudied applications of this compound?

Answer: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, explore this compound’s potential in photodynamic therapy by reviewing adjacent fields (e.g., metal-based photosensitizers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.